Meta Fluoxetine Hydrochloride
Overview
Description
Meta Fluoxetine Hydrochloride is an isomer of fluoxetine that is found as an impurity in fluoxetine preparations . It is a weaker serotonin selective reuptake inhibitor (SSRI) than fluoxetine . Fluoxetine is a prescription medicine used to treat major depressive disorder, bulimia nervosa (an eating disorder), obsessive-compulsive disorder, panic disorder, and premenstrual dysphoric disorder (PMDD) .
Scientific Research Applications
Discovery and Development
Fluoxetine Hydrochloride, commonly known as Prozac, was developed based on the hypothesis that enhancing serotonin (5-HT) neurotransmission could mediate antidepressant response. This led to the development of fluoxetine as a selective serotonin-reuptake inhibitor ((Wong, Perry, & Bymaster, 2005)).
Metabolomics in Clinical Efficacy
A clinical serum metabolomics study demonstrated fluoxetine's antidepressant effect by identifying specific biomarkers and metabolic characteristics of depression, indicating its effectiveness in clinical treatment of depression patients. The study highlighted the involvement of amino acid metabolism, energy metabolism, and lipid metabolism in fluoxetine's intervention mechanism in depression treatment ((Shen et al., 2020)).
Molecular Structure Analysis
The three-dimensional structure of fluoxetine hydrochloride was determined using X-ray crystallography, providing insights into its molecular conformation and interaction with serotonin-uptake carriers. This structural information contributes to understanding the compound's potency and selectivity ((Robertson et al., 1988)).
Application in Psychiatric Disorders
Beyond depression, fluoxetine has been used in treating obsessive-compulsive disorder, indicating its effect not only on depressive symptoms but also on obsessions and ritualistic behavior ((Turner, Jacob, Beidel, & Himmelhoch, 1985)). It has also shown efficacy in children and adolescents with primary obsessive-compulsive disorder or Tourette's syndrome, suggesting its safety and potential effectiveness in these age groups ((Riddle, Hardin, King, Scahill, & Woolston, 1990)).
Potential in Non-Psychiatric Conditions
Intriguingly, fluoxetine showed potential for use in attention-deficit hyperactivity disorder (ADHD) in children and adolescents, suggesting alternative treatment options for ADHD patients ((Barrickman et al., 1991)). Furthermore, it influenced insulin-induced prolactin secretion in adult males, indicating its potential role in endocrine-related processes ((Masala et al., 1979)).
Antiproliferative and Cell Cycle Effects
A study highlighted fluoxetine's antiproliferative activity in tumor cells, involving cell cycle arrest and apoptosis, hinting at its potential application in cancer research ((Krishnan et al., 2008)).
Neuroplasticity and Visual Function
Fluoxetine reinstates ocular dominance plasticity in adulthood and promotes recovery of visual functions in adult amblyopic animals, suggesting its potential application in treating visual impairments ((Vetencourt et al., 2008)).
Impact on Diet and Metabolism
Research indicates that fluoxetine led to reductions in food intake and body weight, specifically suppressing fat and protein intakes but not carbohydrate intake, which may have implications for obesity treatment ((Heisler, Kanarek, & Homoleski, 1999)).
Identifying Individual Differences in Response
A study in juvenile rhesus monkeys sought to identify biomarkers of response to fluoxetine, which can aid in predicting treatment response in psychiatric populations ((He et al., 2014)).
Influences on Mineralized Tissues in Rats
Fluoxetine hydrochloride influenced the growth and development of mineralized tissues such as bone and teeth in rats, modifying neuroendocrine metabolism of serotonin ((Santiago et al., 2013)).
Interaction with Neuronal Receptors
Fluoxetine antagonized neuronal homomeric α7 nicotinic acetylcholine receptors, highlighting its effect on different neurotransmitter systems and potentially contributing to its clinical effects ((Maggi, Palma, Miledi, & Eusebi, 1998)).
Metabolic Effects in Astrocytes
A study on astrocytes showed that fluoxetine may exert antidepressant action by regulating lipid and amino acid metabolism in these cells, providing insights into its therapeutic mechanisms ((Bai et al., 2015)).
Use in Orthostatic Hypotension
Fluoxetine hydrochloride was evaluated for its effectiveness in treating severe refractory orthostatic hypotension, demonstrating potential therapeutic benefits in cardiovascular conditions ((Grubb et al., 1994)).
Dermatological Implications
The penetration of fluoxetine and its metabolite into skin was investigated, raising considerations for the use of allografts from donors with fluoxetine overdose ((Neudeck, Taddonio, Garner, & Welage, 1998)).
Comprehensive Review
A comprehensive review on fluoxetine reinforced its safe and effective use in treating depression, OCD, bulimia nervosa, and other conditions, emphasizing its favorable safety/efficacy ratio ((Rossi, Barraco, & Donda, 2004)).
Seizure Frequency in Epilepsy
Fluoxetine was investigated for its potential to reduce the frequency of spontaneous motor seizures in rats with pilocarpine-induced epilepsy, contributing to epilepsy research ((Hernandez, Williams, & Dudek, 2002)).
Safety and Hazards
Future Directions
Fluoxetine has been used successfully in several diseases for its favorable safety/efficacy ratio . Future directions for study will involve new sequencing and combinations of current treatment modalities in addition to exploration of other factors including biomarkers, resiliency, and risk factors to inform novel treatment options for this population .
Properties
IUPAC Name |
N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20;/h2-9,12,16,21H,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRCCLNIWABPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724575 | |
Record name | N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79088-29-2 | |
Record name | N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079088292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 79088-29-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-3-PHENYL-3-((ALPHA, ALPHA, ALPHA-TRIFLUORO-M-TOLYL)OXY)PROPYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWA0C3II9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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